Thiazole, 4-(4-nitrophenyl)-

Description

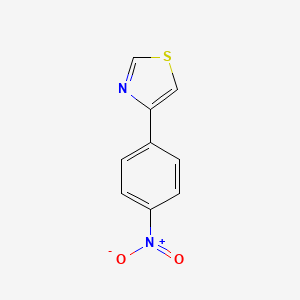

Thiazole, 4-(4-nitrophenyl)-, is a heterocyclic compound featuring a thiazole core substituted with a 4-nitrophenyl group at the 4-position. The thiazole ring (C₃H₃NS) contains sulfur and nitrogen atoms, conferring unique electronic and steric properties. The 4-nitrophenyl substituent introduces strong electron-withdrawing effects, influencing reactivity, solubility, and biological interactions.

Properties

CAS No. |

3704-42-5 |

|---|---|

Molecular Formula |

C9H6N2O2S |

Molecular Weight |

206.22 g/mol |

IUPAC Name |

4-(4-nitrophenyl)-1,3-thiazole |

InChI |

InChI=1S/C9H6N2O2S/c12-11(13)8-3-1-7(2-4-8)9-5-14-6-10-9/h1-6H |

InChI Key |

UQFMVAQNKKKVDG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=CSC=N2)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Thiazole Derivatives

Structural and Electronic Effects of Substituents

Anticancer Activity :

- 4-(4-nitrophenyl)thiazole derivatives (e.g., compound 3g in ): IC₅₀ values < 10 μM against A549, MCF-7, and HT29 cell lines. Nitro group enhances cytotoxicity via redox interactions .

- Carbazole-thiazole hybrids (e.g., 3f with bromophenyl): Comparable activity but lower potency than nitro derivatives .

- Thiadiazole derivatives (e.g., 3a–h in ): Moderate antinociceptive activity (ED₅₀ ~25–50 mg/kg), likely due to reduced electron-withdrawing effects compared to nitro group.

Enzyme Inhibition :

- AChE Inhibition : 4-(4-trifluoromethylphenyl)thiazole analogs show π–π interactions with Trp286/Tyr341, critical for binding . Nitro derivatives may exhibit weaker interactions due to steric hindrance.

- HIV-1 RT Inhibition : 4-nitrophenyl substitution in thiazole (e.g., EMAC2056) is essential for dual inhibition of polymerase/ribonuclease functions .

Q & A

Q. What are the optimized synthetic routes for 4-(4-nitrophenyl)thiazole derivatives, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves cyclocondensation of 4-nitrophenyl-substituted precursors with thioamides or thioureas. For example, 1-(4-(3-methyl-3-phenylcyclobutyl)thiazol-2-yl)-3-(4-nitrophenyl)thiourea is synthesized by reacting 4-[1-phenyl-1-methyl-1-cyclobutan-3-yl]-2-aminothiazole with 4-nitrophenyl isocyanate in absolute ethanol under reflux for 12 hours . Key factors include:

- Catalysts : Use of glacial acetic acid as a catalyst in ethanol (e.g., ).

- Solvents : Polar aprotic solvents (e.g., ethanol, dichloromethane) improve reaction efficiency .

- Temperature : Reflux (~80°C) enhances cyclization, yielding 71–99% depending on substituents .

- Purification : Crystallization from ethanol or n-hexane ensures high purity .

Q. Which spectroscopic techniques are most reliable for characterizing 4-(4-nitrophenyl)thiazole derivatives?

- Methodological Answer : A combination of techniques is critical:

- IR Spectroscopy : Identifies functional groups (e.g., νN-H at 3280–3200 cm⁻¹, νC=S at 1360–1340 cm⁻¹) .

- NMR Spectroscopy :

- ¹H NMR : Reveals aromatic protons (δ 7.55–7.12 ppm) and NH groups (δ 10.46–10.06 ppm) .

- ¹³C NMR : Confirms thiazole ring carbons (C-2 at ~163 ppm, C-4 at ~153 ppm) and nitrophenyl substituents .

- Elemental Analysis : Validates purity (e.g., C: 59.41% experimental vs. 59.40% theoretical) .

Q. How do substituents on the thiazole ring affect the compound’s physicochemical properties?

- Methodological Answer : Substituents like nitro, methoxy, or halogens alter electronic and steric profiles:

- Electron-withdrawing groups (e.g., -NO₂) : Increase melting points (e.g., 274°C for 4-nitrophenyl derivatives) due to enhanced intermolecular interactions .

- Bulky groups (e.g., cyclobutyl) : Reduce solubility in polar solvents but improve thermal stability .

- Polar groups (e.g., -CN) : Enhance bioavailability by increasing dipole moments .

Advanced Research Questions

Q. What computational methods are used to predict the biological activity of 4-(4-nitrophenyl)thiazole derivatives?

- Methodological Answer : In silico approaches include:

- Docking Studies : To assess interactions with targets like TAM receptors (e.g., AXL inhibition with IC₅₀ = 1.6 nM) .

- QSAR Modeling : Correlates substituent electronic parameters (e.g., Hammett constants) with antiparasitic or anticancer activity .

- DFT Calculations : Predicts stability of delocalized π-systems in thiazole-aryl hybrids, crucial for photophysical applications .

Q. How can contradictions in reported biological activities (e.g., anticancer vs. antibacterial) be resolved?

- Methodological Answer : Discrepancies arise from assay conditions or structural variations. Strategies include:

- Dose-Response Analysis : Compare IC₅₀ values across studies (e.g., 0.49 nM for Axl inhibition vs. 7.906 µg/mL for antibacterial activity) .

- Structural-Activity Relationship (SAR) : Nitro groups at para positions enhance anticancer activity but reduce antimicrobial potency due to redox sensitivity .

- Mechanistic Studies : Use gene expression profiling to distinguish pathways (e.g., M2 macrophage polarization vs. apoptosis induction) .

Q. What strategies mitigate challenges in crystallizing 4-(4-nitrophenyl)thiazole derivatives for structural analysis?

- Methodological Answer : Challenges include poor solubility and polymorphism. Solutions involve:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.